N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide
Description
Structure and Properties: This compound features a hybrid scaffold combining a pyrano[4,3-c]pyrazole core with a quinoxaline-2-carboxamide moiety. The methyl substituent at the 1-position of the pyrano-pyrazole ring likely enhances metabolic stability by reducing oxidative susceptibility.
Potential Applications: Quinoxaline derivatives are widely studied for kinase inhibition, antimicrobial activity, and anticancer properties.
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-16-6-7-24-10-11(16)14(21-22)8-19-17(23)15-9-18-12-4-2-3-5-13(12)20-15/h2-5,9H,6-8,10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMVMTAOVONCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide typically involves multicomponent reactions (MCRs). These reactions are favored for their efficiency, atom economy, and green chemistry principles. One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory synthesis protocols, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Scientific Research Applications
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Key Structural Differences
The compound SC19-0703 (N-{1-[(1-ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl]piperidin-4-yl}-N'-methylurea) is a close analog . Below is a detailed comparison:
Pharmacokinetic and Functional Insights
Metabolic Stability: The 1-methyl group in the target compound may confer better metabolic stability compared to SC19-0703’s 1-ethyl group, which could increase susceptibility to cytochrome P450 oxidation . The quinoxaline-carboxamide moiety may enhance aqueous solubility relative to SC19-0703’s urea-piperidine system.
Target Affinity: Quinoxaline derivatives often exhibit strong binding to ATP pockets in kinases due to their planar aromatic structure. In contrast, SC19-0703’s urea-piperidine motif may favor interactions with G-protein-coupled receptors (GPCRs) or proteases.
Biological Activity: No direct activity data are available for the target compound.
Biological Activity
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide is a compound of interest due to its potential biological activities. Quinoxaline derivatives have been studied for their diverse pharmacological properties, including antitumoral, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a quinoxaline moiety and a tetrahydropyrano-pyrazole component. Its molecular formula is C14H16N4O2, with a molecular weight of approximately 272.31 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research indicates that quinoxaline derivatives possess various biological activities:
- Antitumor Activity : Quinoxaline derivatives have shown promise in inhibiting tumor growth through various mechanisms including the induction of apoptosis and inhibition of angiogenesis. For instance, compounds similar to this compound have demonstrated cytotoxic effects against different cancer cell lines (e.g., MCF-7 breast cancer cells) .
- Antibacterial Properties : Studies have documented the antibacterial efficacy of quinoxaline derivatives against various pathogens. The mechanism often involves oxidative stress induction in bacterial cells leading to cell death .
- Anti-inflammatory Effects : Compounds in this class have exhibited anti-inflammatory properties by modulating inflammatory cytokines and pathways .
The mechanisms by which this compound exerts its biological effects may include:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in tumor progression or bacterial metabolism.
- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage in target organisms .
Case Studies
Several studies highlight the biological activity of quinoxaline derivatives:
- Study on Antitumor Activity : A study evaluated the cytotoxic effects of various quinoxaline derivatives on cancer cell lines. The results indicated that certain substitutions on the quinoxaline ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Efficacy : Research focused on the antibacterial properties of quinoxaline derivatives revealed that modifications at specific positions on the quinoxaline ring improved activity against resistant strains of bacteria .
Data Table: Biological Activities of Quinoxaline Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
